molecular formula C15H21NO2 B3189640 3-(1-Benzylpiperidin-4-YL)propanoic acid CAS No. 339333-00-5

3-(1-Benzylpiperidin-4-YL)propanoic acid

Cat. No.: B3189640
CAS No.: 339333-00-5
M. Wt: 247.33 g/mol
InChI Key: KMSCTVASFWGIKP-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-YL)propanoic acid (C₁₅H₂₁NO₂) is a synthetic piperidine-containing propanoic acid derivative. It is synthesized via hydrolysis of a precursor compound (10) in methanol and aqueous sodium hydroxide, yielding a yellow solid with a melting point of 78°C . Key spectroscopic features include a broad IR absorption band at 3500–2900 cm⁻¹ (hydroxyl group) and a carbonyl stretch at 1731 cm⁻¹. Its mass spectrum shows a molecular ion peak at m/z 248 (MH⁺), consistent with its molecular formula .

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-15(18)7-6-13-8-10-16(11-9-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSCTVASFWGIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)propanoic acid typically involves the following steps:

    Formation of 1-Benzylpiperidine: This can be achieved by the catalytic hydrogenation of 4-benzylpyridine.

    Introduction of the Propanoic Acid Group: The 1-benzylpiperidine is then reacted with a suitable reagent, such as acrylonitrile, followed by hydrolysis to introduce the propanoic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, while the propanoic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-(1-benzylpiperidin-4-YL)propanoic acid, highlighting differences in functional groups, biological activities, and applications:

Compound Name Molecular Formula Key Features Biological Activity/Application Source/Type
This compound C₁₅H₂₁NO₂ Piperidine ring with benzyl group; carboxylic acid Synthetic precursor for heterocycles Synthetic
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ Dichlorinated phenyl group; hydroxyl substituent Antimicrobial (E. coli, S. aureus) Natural (marine)
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid C₁₀H₁₂O₄ Methoxy and hydroxyl groups on phenyl ring Isolated from traditional medicine; moderate bioactivity Natural (plant)
3-(Methylthio)propanoic acid esters Varies (e.g., C₅H₁₀O₂S) Thioether group esterified with methyl/ethyl Key aroma compounds in pineapples (OAV > 1) Natural (fruit)
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) C₉H₈O₄ Catechol group; α,β-unsaturated carboxylic acid Antioxidant; used in supplements and cosmetics Natural/synthetic
3-(2-Oxo-2H-pyran-6-yl)propanoic acid C₈H₈O₄ Pyranone ring conjugated to propanoic acid Moderate antifungal activity (A. niger) Synthetic

Biological Activity

3-(1-Benzylpiperidin-4-YL)propanoic acid, a compound derived from piperidine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzylpiperidine moiety linked to a propanoic acid group. This structural configuration is believed to contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. The compound may bind to specific receptors, influencing neurotransmitter systems and potentially exhibiting analgesic and anti-inflammatory effects.

Biological Activity

Research indicates that this compound displays several biological activities:

  • Analgesic Effects : Preliminary studies suggest that this compound may exhibit pain-relieving properties similar to those of opioids, although it does not share the same addictive potential.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models, indicating potential therapeutic applications in conditions like arthritis.
  • Neuroprotective Effects : Emerging evidence suggests that it may protect neurons from oxidative stress, making it a candidate for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study evaluated the compound's effect on acetylcholinesterase (AChE) inhibition, showing promising results in reducing enzyme activity associated with neurodegeneration .
    • Another investigation highlighted its antioxidant activity, demonstrating a significant reduction in lipid peroxidation in cellular models .
  • Animal Models :
    • Research involving rodent models indicated that administration of this compound led to a notable decrease in inflammatory markers and improved pain response .

Data Tables

Here are summaries of key findings from various studies regarding the biological activities of this compound.

StudyBiological Activity AssessedKey Findings
AChE InhibitionSignificant reduction in AChE activity; potential for Alzheimer's treatment.
Anti-inflammatory EffectsDecreased inflammatory cytokines in rodent models.
Antioxidant ActivityReduced lipid peroxidation; protective effects against oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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